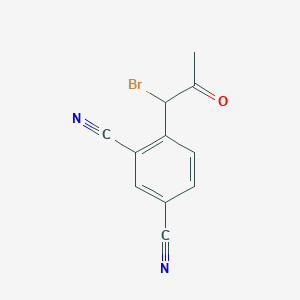![molecular formula C27H29N5O3S2 B14039988 Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-](/img/structure/B14039988.png)
Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[310]hex-2-yl]methyl]-6-methyl-, rel- is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazole-5-carboxamide derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Formation of the imidazo[2,1-b]thiazole core through cyclization of appropriate thioamide and imidazole precursors.
Functional Group Modifications: Introduction of various functional groups such as carboxamides, hydroxyl groups, and methyl groups through standard organic reactions like acylation, alkylation, and reduction.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography and crystallization methods to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[2,1-b]thiazole-5-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Introduction of different substituents on the aromatic ring or the imidazo[2,1-b]thiazole core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Imidazo[2,1-b]thiazole-5-carboxamide derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of imidazo[2,1-b]thiazole-5-carboxamide derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they may inhibit enzyme activity or block receptor signaling, thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Known for their anti-inflammatory and anticancer properties.
Thiazole Derivatives: Studied for their antimicrobial and antifungal activities.
Benzimidazole Derivatives: Used as antiparasitic and antiviral agents.
Uniqueness
Imidazo[2,1-b]thiazole-5-carboxamide derivatives are unique due to their specific structural features, which confer distinct biological activities and chemical reactivity. Their ability to interact with a wide range of molecular targets makes them valuable in drug discovery and development.
Propiedades
Fórmula molecular |
C27H29N5O3S2 |
|---|---|
Peso molecular |
535.7 g/mol |
Nombre IUPAC |
N-[[(1R,2S,5S)-3-[2-(3-hydroxypropyl)-5-(3-methylphenyl)-1,3-thiazole-4-carbonyl]-3-azabicyclo[3.1.0]hexan-2-yl]methyl]-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C27H29N5O3S2/c1-15-5-3-6-17(11-15)24-22(30-21(37-24)7-4-9-33)26(35)32-14-18-12-19(18)20(32)13-28-25(34)23-16(2)29-27-31(23)8-10-36-27/h3,5-6,8,10-11,18-20,33H,4,7,9,12-14H2,1-2H3,(H,28,34)/t18-,19-,20-/m1/s1 |
Clave InChI |
JEAVKGWTICGJLV-VAMGGRTRSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C2=C(N=C(S2)CCCO)C(=O)N3C[C@H]4C[C@H]4[C@H]3CNC(=O)C5=C(N=C6N5C=CS6)C |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(N=C(S2)CCCO)C(=O)N3CC4CC4C3CNC(=O)C5=C(N=C6N5C=CS6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)


![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)





![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)



